molecular formula C14H15NO4 B2426936 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone CAS No. 317820-36-3

1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone

Cat. No.: B2426936
CAS No.: 317820-36-3
M. Wt: 261.277
InChI Key: PBOMUNRHACPZEZ-UHFFFAOYSA-N
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Description

1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone is a complex organic compound that features a unique combination of dioxepino and isoxazole rings. These heterocyclic structures are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

1-(6-phenyl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9(16)13-11-7-17-14(10-5-3-2-4-6-10)18-8-12(11)19-15-13/h2-6,11-12,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOMUNRHACPZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2C1COC(OC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone typically involves the formation of the dioxepino and isoxazole rings through a series of organic reactions. One common method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis . The reaction conditions often involve room temperature and ethanol as the solvent for slow evaporation crystallization .

Chemical Reactions Analysis

1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxepino and isoxazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone include other dioxepino and isoxazole derivatives. These compounds share similar structural features but may differ in their pharmacological activities and applications. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings on its biological effects, including antimicrobial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a dioxepin and isoxazole moiety. Its molecular formula is C14H15NO4C_{14}H_{15}NO_4 with a molecular weight of approximately 259.27 g/mol. The chemical structure can be visualized using various computational chemistry methods, which confirm its stereochemistry and electronic properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study synthesized several related compounds and evaluated their activity against a panel of microorganisms including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Candida albicans

Table 1: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa16 µg/mLStrong
Candida albicans128 µg/mLWeak

The results indicate that while some derivatives show moderate to strong activity against bacteria, the antifungal activity against Candida albicans is relatively weak .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been correlated with its structural features through quantitative structure–activity relationship (QSAR) studies. These studies utilize various physicochemical parameters to predict the biological activity of related compounds.

Key Findings from QSAR Analysis:

  • Lipophilicity : The logP values correlate positively with antimicrobial activity; compounds with higher lipophilicity tend to exhibit stronger activity.
  • Electronics : The Hammett substituent constants suggest that electron-withdrawing groups enhance antimicrobial potency.

Table 2: QSAR Parameters

DescriptorCorrelation with Activity
LogPPositive
Hammett σNegative
Molecular WeightInversely proportional

Case Studies

A specific study focused on the synthesis and evaluation of a series of isoxazole derivatives demonstrated that structural modifications could lead to enhanced biological activity. For instance:

  • Synthesis : The compounds were synthesized using a multi-step process involving cyclization reactions.
  • Biological Evaluation : The synthesized derivatives were tested for their antimicrobial properties using standard disk diffusion methods.

The study concluded that certain substitutions at the phenyl ring significantly improved the overall efficacy against tested pathogens .

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